An In-depth Technical Guide to the Physicochemical Properties of 2-(p-tolyl)pyrrolidine
An In-depth Technical Guide to the Physicochemical Properties of 2-(p-tolyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the chiral molecule 2-(p-tolyl)pyrrolidine. This compound is of interest to researchers in medicinal chemistry and drug development due to its structural similarity to other biologically active pyrrolidine derivatives. This document outlines its key physicochemical parameters, a detailed experimental protocol for its asymmetric synthesis, and a workflow for its analysis, designed to facilitate further research and application.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data for 2-(p-tolyl)pyrrolidine, including experimentally determined and predicted values, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | - |
| Molecular Weight | 161.25 g/mol | [Vendor Data] |
| Physical Form | Liquid | [Vendor Data] |
| Boiling Point | 306.4 ± 27.0 °C (Predicted) | [Computational Prediction] |
| Density | 1.046 ± 0.06 g/cm³ (Predicted) | [Computational Prediction] |
| pKa | 9.23 ± 0.20 (Predicted) | [Computational Prediction] |
| logP | 1.6-2.7 (Predicted) | [Computational Prediction] |
| Solubility | Miscible with water and most organic solvents (Predicted based on parent pyrrolidine) | [General Chemical Knowledge] |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
Asymmetric Synthesis of 2-(p-tolyl)pyrrolidine: An Experimental Protocol
The following is a detailed experimental protocol for the asymmetric synthesis of 2-arylpyrrolidines, which can be adapted for the synthesis of 2-(p-tolyl)pyrrolidine. This method relies on the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine.[1][2][3][4][5]
Materials:
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γ-chlorinated N-tert-butanesulfinyl imine
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p-tolylmagnesium bromide (Grignard reagent)
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Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (HCl)
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Diethyl ether
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Grignard Reaction: To a solution of the γ-chlorinated N-tert-butanesulfinyl imine in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of p-tolylmagnesium bromide in THF dropwise.
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Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
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Extraction: Allow the mixture to warm to room temperature and extract the product with diethyl ether.
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Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
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Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
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Deprotection: Dissolve the crude product in methanol and treat with an excess of hydrochloric acid. Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Purification: Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃ and extract the product with diethyl ether. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude 2-(p-tolyl)pyrrolidine by silica gel column chromatography.
Experimental Workflow: Synthesis and Chiral Analysis
Since no specific biological signaling pathways for 2-(p-tolyl)pyrrolidine have been identified in the current literature, a detailed experimental workflow for its synthesis and chiral analysis is presented below. This workflow provides a logical sequence of steps for researchers working with this and similar chiral pyrrolidines.
Caption: Workflow for the asymmetric synthesis and chiral analysis of 2-(p-tolyl)pyrrolidine.
Detailed Methodologies for Key Analytical Experiments:
1. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination:
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) is often effective for the separation of aryl-substituted chiral amines.[6][7]
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Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations. The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
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Detection: UV detection at a wavelength where the p-tolyl group absorbs (e.g., 254 nm).
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Sample Preparation: The purified 2-(p-tolyl)pyrrolidine is dissolved in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
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Analysis: The retention times of the two enantiomers are determined, and the peak areas are used to calculate the enantiomeric excess (ee%).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent.
-
Experiments:
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¹H NMR: To determine the proton environment and coupling constants. The spectrum is expected to show signals for the aromatic protons of the p-tolyl group, the methyl protons, and the protons of the pyrrolidine ring.
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¹³C NMR: To identify the number of unique carbon atoms and their chemical shifts.
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2D NMR (COSY, HSQC, HMBC): To establish the connectivity of protons and carbons and confirm the overall structure.
-
3. Mass Spectrometry (MS) for Molecular Weight Verification:
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Instrumentation: A mass spectrometer, such as one coupled to a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).
-
Ionization Technique: Electron ionization (EI) or electrospray ionization (ESI) can be used.
-
Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 2-(p-tolyl)pyrrolidine (161.25 g/mol ), as well as characteristic fragmentation patterns that can further confirm the structure.
References
- 1. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of 2-arylpyrrolidines starting from gamma-chloro N-(tert-butanesulfinyl)ketimines. | Semantic Scholar [semanticscholar.org]
- 3. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]

